4-Phenoxynaphthalen-1-ol
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Overview
Description
4-Phenoxynaphthalen-1-ol is an organic compound belonging to the class of naphthalenes, which are characterized by two fused benzene rings This compound is notable for its phenoxy group attached to the naphthalene structure, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenoxynaphthalen-1-ol typically involves the reaction of naphthol with phenol under specific conditions. One common method is the Williamson ether synthesis, where naphthol is reacted with phenol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the ether bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-Phenoxynaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into different hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
4-Phenoxynaphthalen-1-ol has been explored for various scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an anti-inflammatory agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Phenoxynaphthalen-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The phenoxy group plays a crucial role in stabilizing the radical intermediates formed during these reactions.
Comparison with Similar Compounds
Naphthol: A simpler naphthalene derivative without the phenoxy group.
Phenol: A basic aromatic compound with a hydroxyl group attached to a benzene ring.
Naphthoquinone: An oxidized form of naphthalene with two ketone groups.
Uniqueness: 4-Phenoxynaphthalen-1-ol is unique due to the presence of both the naphthalene and phenoxy moieties, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications that simpler analogs may not be able to achieve.
Properties
CAS No. |
84219-65-8 |
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Molecular Formula |
C16H12O2 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
4-phenoxynaphthalen-1-ol |
InChI |
InChI=1S/C16H12O2/c17-15-10-11-16(14-9-5-4-8-13(14)15)18-12-6-2-1-3-7-12/h1-11,17H |
InChI Key |
VCTMBSPXQPELSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C3=CC=CC=C32)O |
Origin of Product |
United States |
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